molecular formula C19H15FN4O3 B4334023 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

Cat. No.: B4334023
M. Wt: 366.3 g/mol
InChI Key: VRUBTLQQCZRIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions. The reaction conditions often involve the use of halogenated precursors and morpholine derivatives under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further evaluated for their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) lies in its specific substitution pattern, which enhances its reactivity and potential as a therapeutic agent. The presence of the morpholine ring and the fluoro substituent contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-6-morpholin-4-yl-4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-10-16-17(11-15(14)22-6-8-27-9-7-22)24(26)19(18(12-21)23(16)25)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUBTLQQCZRIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C(=C([N+]3=O)C#N)C4=CC=CC=C4)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 2
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 3
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 4
Reactant of Route 4
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 5
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 6
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

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